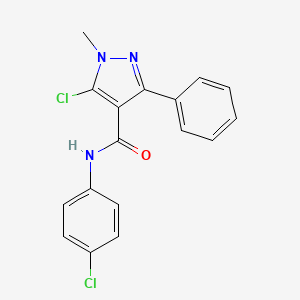

5-chloro-N-(4-chlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide

Description

5-Chloro-N-(4-chlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide (Compound 5j) is a pyrazolecarboxamide derivative synthesized via carbodiimide-mediated coupling. Its structure features a pyrazole core substituted with chlorine at position 5, a methyl group at position 1, a phenyl group at position 3, and a 4-chlorophenylcarboxamide moiety at position 2. Key physical properties include a melting point of 161–162°C, a molecular weight of 343.92 g/mol, and a synthesis yield of 78.1% .

Properties

IUPAC Name |

5-chloro-N-(4-chlorophenyl)-1-methyl-3-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O/c1-22-16(19)14(15(21-22)11-5-3-2-4-6-11)17(23)20-13-9-7-12(18)8-10-13/h2-10H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDDBZBJXDCUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to have cytotoxic effects on human cancer cell line spheroids.

Biochemical Pathways

Related compounds have been shown to have antiviral, anti-inflammatory, and anticancer properties, suggesting that they may interact with a variety of biochemical pathways

Result of Action

Similar compounds have demonstrated cytotoxic effects on cancer cells, suggesting that this compound may also have potential anticancer effects

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of a cyano group (e.g., 3a–3b) increases molecular weight and polarity compared to 5j, which lacks this group. Chlorine atoms at the aryl positions (e.g., 3b) further elevate molecular weight and melting points due to enhanced intermolecular interactions .

- Synthetic Yields: Yields range from 62–78%, with 5j achieving the highest yield (78.1%), likely due to fewer steric hindrances compared to cyano-substituted analogs .

Physicochemical and Spectroscopic Differences

- Melting Points : 5j (161–162°C) has a lower melting point than 3b (171–172°C), reflecting reduced crystallinity due to fewer electronegative substituents .

- ¹H-NMR Profiles: 5j shows aromatic proton signals at δ 7.24–7.51 ppm for its phenyl and chlorophenyl groups, while 3b exhibits upfield shifts (δ 7.43–7.55 ppm) due to electron-withdrawing cyano and chlorine substituents .

Molecular and Crystallographic Insights

- Crystal Packing: While 5j lacks crystallographic data, a related compound () adopts a monoclinic lattice (space group P21/c), with substituents like dichlorophenyl and pyridylmethyl influencing packing efficiency . This suggests that 5j’s simpler structure may result in less dense molecular arrangements.

Q & A

Q. What are the established synthetic pathways for 5-chloro-N-(4-chlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrazole precursors. For example:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles under reflux conditions.

- Step 2 : Chlorination at the 5-position using POCl₃ or sulfuryl chloride, requiring strict temperature control (0–5°C) to avoid over-chlorination.

- Step 3 : Amidation with 4-chloroaniline via carbodiimide coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .

Q. Characterization :

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- HPLC-PDA : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold).

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months; monitor degradation via LC-MS for hydrolytic cleavage (amide bond) or oxidation (chlorophenyl groups) .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C typical for pyrazole derivatives) .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the biological target interactions of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, leveraging the pyrazole core’s affinity for ATP-binding pockets.

- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns; analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Train models on pyrazole-carboxamide analogs to predict IC₅₀ values against cancer cell lines (e.g., MCF-7 or HeLa) .

Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved experimentally?

- Solubility Parameter Analysis : Measure Hansen parameters (δD, δP, δH) via inverse gas chromatography.

- Co-solvency Studies : Optimize DMSO/water or PEG-400/ethanol mixtures using a phase diagram approach.

- Polymorph Screening : Identify metastable forms via solvent-drop grinding; correlate with XRD data (e.g., β-polymorphs with higher aqueous solubility) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of analogs?

- Scaffold Modifications :

- Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl to assess electronic effects.

- Substitute the 1-methyl group with cyclopropyl to evaluate steric hindrance .

- Bioassay Protocols :

Q. How can researchers address discrepancies in reported biological activity across studies?

- Meta-Analysis : Pool data from PubChem, ChEMBL, and internal assays; apply statistical weighting for sample size and assay type (e.g., cell-free vs. cell-based).

- Counter-Screen Assays : Test off-target effects (e.g., hERG channel inhibition) to rule out false positives .

- Proteomics Profiling : Use SILAC-based mass spectrometry to identify unintended protein targets .

Q. What advanced analytical techniques are critical for elucidating degradation pathways?

- High-Resolution Mass Spectrometry (HR-MS) : Identify degradation products (e.g., dechlorinated or hydroxylated metabolites).

- Solid-State NMR : Probe amorphous vs. crystalline degradation phases.

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed under oxidative stress .

Q. How can catalytic methods improve the sustainability of synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.